molecular formula C7H6FNO2 B1526219 2-(5-Fluoropyridin-2-YL)acetic acid CAS No. 1000515-83-2

2-(5-Fluoropyridin-2-YL)acetic acid

Cat. No.: B1526219
CAS No.: 1000515-83-2
M. Wt: 155.13 g/mol
InChI Key: GNZVAIZIJBXHHD-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-YL)acetic acid, also known as (5-fluoro-2-pyridinyl)acetic acid, is a heterocyclic organic compound . It has a molecular weight of 155.13 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of this compound is C7H6FNO2 . The InChI code is 1S/C7H6FNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 155.13 . It should be stored in a refrigerator .

Scientific Research Applications

Crystallographic and Synthetic Applications

  • Crystallographic Insights : Studies have revealed the crystal structure of related compounds, demonstrating how hydrogen bonds and weak π–π interactions form three-dimensional networks. This structural knowledge aids in the design of pyridine-based herbicides and pharmaceuticals (Hyunjin Park et al., 2016; F. Chen et al., 2006).

  • Synthesis of Anticancer Agents : The compound's derivatives have been synthesized and assessed for their anticancer activities, indicating potential in cancer treatment research. These studies involve the synthesis of novel compounds and exploration of their antitumor activities (L. Xue, 2002).

Biomedical Research

  • Antitumor Activities and Drug Delivery : Research into derivatives of 2-(5-Fluoropyridin-2-YL)acetic acid explores their use in targeted drug delivery systems and antitumor activities. This includes the development of conjugates and prodrugs aimed at enhancing efficacy and reducing toxicity in cancer therapy (K. Udo et al., 2010; M. Mohammed et al., 2017).

  • Fluorescence Probes and Chemosensors : The compound and its derivatives have been utilized in the development of fluorescence probes and chemosensors. These tools are crucial for detecting and quantifying metal ions, contributing to environmental monitoring and biomedical diagnostics (A. Ajayaghosh et al., 2005).

Material Science and Polymer Research

  • Polymer-based Therapeutics : The integration of this compound derivatives into polymers for drug delivery systems showcases innovative approaches to sustained-release formulations for cancer therapy. This research not only aims at improving drug bioavailability but also at minimizing adverse effects (Qing Luo et al., 2012).

  • Chitosan Conjugates for Cancer Therapy : Efforts in synthesizing chitosan-1-acetic acid-5-flurouracil conjugates represent a strategic move towards colon-specific prodrugs, offering a promising avenue for enhanced treatment modalities in colorectal cancer (M. Mohammed et al., 2017).

Safety and Hazards

The safety information for 2-(5-Fluoropyridin-2-YL)acetic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZVAIZIJBXHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717201
Record name (5-Fluoropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000515-83-2
Record name (5-Fluoropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Fluoropyridin-2-YL)acetic acid
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2-(5-Fluoropyridin-2-YL)acetic acid
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2-(5-Fluoropyridin-2-YL)acetic acid
Reactant of Route 4
2-(5-Fluoropyridin-2-YL)acetic acid
Reactant of Route 5
2-(5-Fluoropyridin-2-YL)acetic acid
Reactant of Route 6
2-(5-Fluoropyridin-2-YL)acetic acid

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